Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

mGluR1 antagonist Beta-carboline SAR Pain

Securing high-purity 1-oxo-β-carboline-6-carboxylate with batch-to-batch consistency is critical for reproducible SAR studies and late-stage amidation yields. This ethyl ester (≥97%) is the direct starting material for synthesizing orally bioavailable mGluR1 antagonists with demonstrated in vivo efficacy in pain models (Di Fabio et al.) and for constructing CK2 inhibitor libraries claimed in US 11939330. • Enables direct C-6 derivatization via amidation or hydrolysis to the free acid for further coupling. • Supplied as a white to off-white solid with full analytical documentation (NMR, HPLC, LC-MS). • Multi-vendor commercial availability ensures an uninterrupted supply chain for lead optimization and IND-enabling studies.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 1967-75-5
Cat. No. B592987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
CAS1967-75-5
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3=O
InChIInChI=1S/C14H14N2O3/c1-2-19-14(18)8-3-4-11-10(7-8)9-5-6-15-13(17)12(9)16-11/h3-4,7,16H,2,5-6H2,1H3,(H,15,17)
InChIKeyBUMDIHXPDAJSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Oxo-β-carboline-6-carboxylate: A Kinase Inhibitor Scaffold


Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (CAS 1967-75-5) is a synthetic beta-carboline derivative featuring a tricyclic pyrido[3,4-b]indole core, a 1-oxo group, and an ethyl ester at the 6-position . This compound belongs to a privileged scaffold class widely explored for kinase inhibition, notably as a key intermediate in synthesizing potent and orally bioavailable metabotropic glutamate receptor 1 (mGluR1) antagonists and CK2 inhibitors [1]. Its molecular formula is C14H14N2O3 with a molecular weight of 258.27 g/mol, and it is typically supplied as a white to off-white solid with a purity of 96-98% .

Generic Substitution Failure for Ethyl 1-Oxo-β-carboline-6-carboxylate


Substituting this specific ethyl ester with other beta-carboline analogs, such as the free 6-carboxylic acid (CAS 1751-78-6) or 4,4-dimethyl derivatives, is not scientifically equivalent. Structure-activity relationship (SAR) studies on 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines show that the C-6 position requires a combination of H-bond acceptor groups and lipophilic moieties to achieve potent mGluR1 antagonism, and the ethyl ester directly serves as a crucial prodrug or intermediate to introduce these functionalities [1]. Furthermore, the patent literature on CK2 inhibitors explicitly identifies 9H-pyrido[3,4-b]indole-6-carboxylic acid derivatives as the active pharmacophore, where the ester group at position 6 is critical for modulating physicochemical properties and subsequent amidation reactions [2]. A change in the ester or acid group would alter the compound's solubility, reactivity for derivatization, and its ability to be processed into a final active pharmaceutical ingredient (API), potentially leading to synthetic failure or an inactive molecule.

Head-to-Head: Ethyl 1-Oxo-β-carboline vs. Analogs


Ethyl Ester vs. Free Acid for mGluR1 Antagonist Activity

In the development of 1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline mGluR1 antagonists, the SAR exploration at position C-6 established that the combination of an H-bond acceptor and a bulky/lipophilic group is essential for activity. The ethyl ester derivative itself, while serving as a key synthetic intermediate, led to compounds with excellent oral bioavailability. A direct comparator, the free 6-carboxylic acid (CAS 1751-78-6), lacks this crucial lipophilic ester group. Data from the literature indicate that compounds with a free carboxylic acid at this position show a significant reduction or complete loss of mGluR1 binding affinity compared to their ester or amide counterparts [1]. This is inferred class-level evidence, as direct head-to-head binding data for the exact unsubstituted ethyl ester versus the free acid is not disclosed in the primary publication.

mGluR1 antagonist Beta-carboline SAR Pain

Ethyl Ester vs. Methyl Ester for CK2 Inhibitor Synthesis

A patent (US 11939330) describing novel pyrido[3,4-b]indole-6-carboxylic acid compounds as CK2 inhibitors demonstrates the therapeutic relevance of this scaffold. The patent exemplifies multiple 9-substituted-9H-pyrido[3,4-b]indole-6-carboxylic acid derivatives. A close analog, the methyl ester, is not described within the patent's specific list of active compounds, whereas the ethyl ester is a primary synthetic precursor that can be readily hydrolyzed to the active carboxylic acid or further modified [1]. In a separate study on beta-carboline compounds as MK2 inhibitors (a related kinase), structure-activity studies highlighted the importance of the ester group in improving pharmacokinetic properties and oral bioavailability, with the ethyl ester (such as our target compound) providing an optimal balance between lipophilicity and metabolic stability compared to smaller methyl esters, which are often more susceptible to rapid hydrolysis [2].

CK2 inhibitor Cancer Synthetic chemistry

Purity and Supply Consistency Advantage

Commercial availability data from multiple vendors confirms that ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is consistently supplied with a purity of NLT 98% (by HPLC) or 95%+ . In contrast, the free carboxylic acid analog (CAS 1751-78-6) is often listed with a lower typical purity of 98% (NLT) from specialty manufacturers, and the 4,4-dimethyl analog (CAS 916520-72-4) is listed at 95% purity . This high purity, coupled with the compound's stable solid-state formulation, reduces the need for additional purification steps before use in sensitive catalytic or multi-step synthetic sequences, directly saving procurement and labor costs.

Chemical procurement Quality control Building block

Applications of Ethyl 1-Oxo-β-carboline-6-carboxylate


mGluR1 Antagonist Lead Generation in Pain & Neurology

This compound is the direct starting material for synthesizing the series of 1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline mGluR1 antagonists. Researchers can exploit the C-6 ethyl ester handle to introduce diverse amides or hydrolyze to the acid for further coupling. The resulting antagonists have demonstrated oral bioavailability and in vivo efficacy in acute and chronic pain models, as established by Di Fabio et al. [1].

CK2 Inhibitor Scaffold Construction for Oncology

As evidenced by US Patent 11939330, the pyrido[3,4-b]indole-6-carboxylic acid core is a validated pharmacophore for inhibiting protein kinase CK2, a target for treating advanced solid tumors and multiple myeloma. The ethyl ester form is the ideal precursor for constructing the 9-substituted-9H-pyrido[3,4-b]indole-6-carboxylic acid derivatives claimed in the patent, enabling SAR studies for next-generation anticancer agents [1].

Kinase Profiling and Selectivity Assessment

The core scaffold, once derivatized from this ester, can be used to create focused compound libraries. These libraries, based on the beta-carboline template, are known to interact with the ATP-binding pocket of kinases like CK2 and MK2. Using the pure ethyl ester as a common intermediate ensures library members have a conserved, well-defined chemical structure, facilitating robust structure-activity relationship analysis and off-target selectivity profiling [2].

Reproducible API Intermediate Supply for Scale-Up

For process chemists scaling up a lead candidate from the mGluR1 or CK2 programs, the commercial availability of this ester at high purity (≥98%) from multiple suppliers (e.g., MolCore, Combi-Blocks) ensures a reliable and reproducible supply chain. This quality is essential for achieving consistent yields in late-stage amidations and maintaining a high purity profile of the final drug substance, a prerequisite for IND-enabling GLP toxicology studies .

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